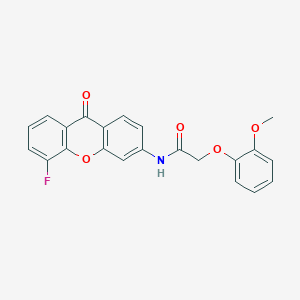

N-(5-fluoro-9-oxoxanthen-3-yl)-2-(2-methoxyphenoxy)acetamide

Description

N-(5-fluoro-9-oxoxanthen-3-yl)-2-(2-methoxyphenoxy)acetamide is a fluorinated acetamide derivative featuring a xanthenone core substituted with a fluoro group at position 5 and an acetamide moiety linked to a 2-methoxyphenoxy group.

Properties

IUPAC Name |

N-(5-fluoro-9-oxoxanthen-3-yl)-2-(2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16FNO5/c1-27-17-7-2-3-8-18(17)28-12-20(25)24-13-9-10-14-19(11-13)29-22-15(21(14)26)5-4-6-16(22)23/h2-11H,12H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSVHVVMIVRDYRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-fluoro-9-oxoxanthen-3-yl)-2-(2-methoxyphenoxy)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique xanthene core, which is substituted with a fluorine atom and a methoxyphenoxy group, contributing to its diverse applications in medicinal chemistry and biological research.

- Molecular Formula : C22H16FNO5

- Molecular Weight : 393.37 g/mol

- CAS Number : 886172-23-2

- Purity : Typically around 95%

Biological Activity

Research has indicated that this compound exhibits significant biological activity, particularly as a ligand for peripheral benzodiazepine receptors (PBR). This interaction suggests potential therapeutic applications in areas such as neuropharmacology and cancer treatment.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes, modulating their activity. The following mechanisms have been proposed based on current research:

- Receptor Binding : The compound shows high affinity for PBR, which is involved in various cellular processes including apoptosis and neuroprotection.

- Fluorescent Properties : Its xanthene structure provides intrinsic fluorescent properties, making it useful for biological imaging applications.

- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest.

Case Studies

-

Study on Anticancer Effects :

- A study evaluated the effects of this compound on various cancer cell lines. Results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in breast cancer cells through activation of the intrinsic apoptotic pathway.

-

Neuroprotective Effects :

- In a model of neurodegeneration, the compound demonstrated protective effects against oxidative stress-induced neuronal damage, suggesting its potential utility in treating neurodegenerative diseases.

Data Table: Biological Activity Summary

| Biological Activity | Mechanism | Reference |

|---|---|---|

| PBR Ligand | Binds to peripheral benzodiazepine receptors, modulating apoptosis | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Neuroprotection | Protects neurons from oxidative stress |

Comparison with Similar Compounds

Thiadiazole-Based Acetamide Derivatives ()

Compounds 5k, 5l, and 5m share the 2-(2-methoxyphenoxy)acetamide backbone but differ in their heterocyclic cores (1,3,4-thiadiazole instead of xanthenone). Key comparisons include:

| Compound | Core Structure | Melting Point (°C) | Yield (%) |

|---|---|---|---|

| 5k | 1,3,4-Thiadiazole | 135–136 | 72 |

| 5l | 1,3,4-Thiadiazole | 138–140 | 68 |

| 5m | 1,3,4-Thiadiazole | 135–136 | 85 |

| Target Compound | Xanthenone | Not reported | N/A |

Key Observations :

- The thiadiazole analogs exhibit moderate-to-high yields (68–85%) and melting points clustered around 135–140°C, suggesting that the 2-(2-methoxyphenoxy)acetamide group contributes to thermal stability .

- The xanthenone core in the target compound may influence solubility or bioavailability differently due to its fused aromatic system.

Benzothiazole Acetamides ()

European Patent Application EP3348550A1 describes benzothiazole acetamides with trifluoromethyl substituents, such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide .

| Compound | Core Structure | Key Substituents |

|---|---|---|

| Target Compound | Xanthenone | 5-Fluoro, 9-oxo |

| EP3348550A1 Example | Benzothiazole | 6-Trifluoromethyl |

Key Observations :

- Both compounds feature methoxyphenoxy acetamide side chains, which may influence receptor binding in therapeutic contexts.

Thiazolidinedione Acetamides with Hypoglycemic Activity ()

N-Substituted acetamides like 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamide derivatives exhibit significant hypoglycemic activity in mice.

| Feature | Target Compound | Thiazolidinedione Analogs |

|---|---|---|

| Core Functional Group | Xanthenone | Thiazolidinedione |

| Biological Activity | Not reported | Hypoglycemic (via PPAR-γ modulation) |

| Toxicity | Not reported | Low toxicity in liver/kidney (histopathology) |

Key Observations :

Fluorinated Acetamide Analogs ()

CAS No. 397-34-2 (N-(5-Fluoro-2-methoxyphenyl)acetamide) shares a fluorinated methoxyphenyl group with the target compound.

| Compound | Fluorine Position | Similarity Score |

|---|---|---|

| Target Compound | 5-Fluoro (xanthenone) | N/A |

| CAS 397-34-2 | 5-Fluoro (phenyl) | 0.84 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.